2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)-
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Overview
Description
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate under reflux conditions to form the desired isoindole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoindole derivatives.
Scientific Research Applications
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole: A related compound with a similar core structure but lacking the methyl and methylphenyl substituents.
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Another similar compound with an ethyl ester group.
Uniqueness
2H-Isoindole, 4,5,6,7-tetrahydro-5-methyl-2-(3-methylphenyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties
Properties
CAS No. |
61977-94-4 |
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Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4,5,6,7-tetrahydroisoindole |
InChI |
InChI=1S/C16H19N/c1-12-4-3-5-16(9-12)17-10-14-7-6-13(2)8-15(14)11-17/h3-5,9-11,13H,6-8H2,1-2H3 |
InChI Key |
LIWWRTQIVYYCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CN(C=C2C1)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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